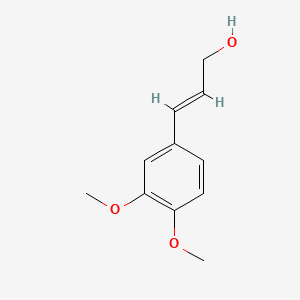
3,4-二甲氧基肉桂醇
描述
3,4-Dimethoxycinnamyl alcohol is a chemical compound with the molecular formula C11H14O3 . It is a colorless liquid with a sweet, balsamic odor. It is used as an intermediate in the synthesis of a variety of compounds.
Synthesis Analysis
3,4-Dimethoxycinnamyl alcohol can be synthesized using 3,4-dimethoxyphenylacetaldehyde with a reducing agent such as a sulfite salt or nanoparticle nickel .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamyl alcohol consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 194.227 Da and the monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
3,4-Dimethoxycinnamyl alcohol was found to be actively metabolized by a white-rot fungus Coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .Physical and Chemical Properties Analysis
3,4-Dimethoxycinnamyl alcohol has a molecular weight of 194.23 . It is soluble in alcohol and ether. The compound has a density of 1.104±0.06 g/cm3 (Predicted), a melting point of 78℃, and a boiling point of 348.9±32.0 °C (Predicted) .科学研究应用
白腐真菌代谢
3,4-二甲氧基肉桂醇被一种叫做云芝的白色腐真菌积极代谢。 这一过程发生在低氮和高氧的静止培养中,这有利于真菌中木质素降解酶的活性 .
阿魏酰甘油的产生
底物 3,4-二甲氧基肉桂醇主要被氧化成阿魏酰甘油,它是赤式和苏式形式的混合物 。这个过程是白腐真菌代谢途径的一部分。
抗突变活性
3,4-二甲氧基肉桂醇已被发现对糠酰呋喃酰胺、Trp-P-1 和活化的 Trp-P-1 具有抗突变活性 。这表明它在遗传学研究和癌症预防领域具有潜在的应用价值。
毒理学研究
3,4-二甲氧基肉桂醇的亚急性毒性已被研究,结果表明大鼠的血象和生化指标没有明显变化。这表明它在生物系统中相对安全。
化学结构
3,4-二甲氧基肉桂醇是一种伯醇,是肉桂醇在 3’ 和 4’ 位置分别被甲氧基取代而成的 。了解它的化学结构有助于预测它的反应性和潜在应用。
木质素生物降解中的作用
3,4-二甲氧基肉桂醇在木质素的生物降解中起作用,木质素是一种复杂的生物聚合物,为植物细胞壁提供刚性 。这可能对开发可持续处理植物废物的技术产生影响。
作用机制
Target of Action
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3’ and 4’ respectively It has been reported to show significant antimicrobial and cytotoxic activities .
Mode of Action
Its antimutagenic activity suggests that it may interact with certain enzymes or proteins to inhibit the mutation process .
Biochemical Pathways
It has been reported that this compound was actively metabolized by a white-rot fungus coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethylformamide, and acetone suggests that it may have good bioavailability .
Result of Action
3,4-Dimethoxycinnamyl alcohol has been reported to exhibit antimicrobial and cytotoxic activities
Action Environment
The action of 3,4-Dimethoxycinnamyl alcohol can be influenced by various environmental factors. For instance, its metabolic activity was enhanced in low nitrogen and high oxygen conditions in a fungus . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
生化分析
Biochemical Properties
3,4-Dimethoxycinnamyl alcohol plays a significant role in biochemical reactions, particularly in the metabolism of lignin by white-rot fungi such as Coriolus versicolor. This compound is actively metabolized by the fungus, leading to the formation of veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . The interactions of 3,4-Dimethoxycinnamyl alcohol with enzymes involved in lignin degradation, such as lignin peroxidase and manganese peroxidase, are crucial for its metabolic transformation. These enzymes catalyze the oxidation of 3,4-Dimethoxycinnamyl alcohol, facilitating its breakdown and subsequent utilization by the fungus .
Cellular Effects
3,4-Dimethoxycinnamyl alcohol has been shown to influence various cellular processes, particularly in fungal cells. In Coriolus versicolor, the compound enhances ligninolytic activity, promoting the degradation of lignin and other aromatic compounds . This activity is associated with changes in cell signaling pathways and gene expression related to lignin metabolism. Additionally, 3,4-Dimethoxycinnamyl alcohol may affect cellular metabolism by serving as a substrate for enzymatic reactions, thereby influencing the overall metabolic flux within the cells .
Molecular Mechanism
The molecular mechanism of 3,4-Dimethoxycinnamyl alcohol involves its interaction with lignin-degrading enzymes. The compound binds to the active sites of lignin peroxidase and manganese peroxidase, where it undergoes oxidation. This oxidation process leads to the formation of reactive intermediates that facilitate the cleavage of lignin and other aromatic compounds . The binding interactions and subsequent enzymatic reactions are essential for the compound’s role in lignin degradation and its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxycinnamyl alcohol have been observed to change over time. The compound is relatively stable under controlled conditions, but its degradation can occur over extended periods, particularly in the presence of lignin-degrading enzymes . Long-term studies have shown that 3,4-Dimethoxycinnamyl alcohol can sustain ligninolytic activity in fungal cultures, leading to continuous degradation of lignin and accumulation of metabolic products such as veratryl alcohol .
Dosage Effects in Animal Models
Studies on the dosage effects of 3,4-Dimethoxycinnamyl alcohol in animal models are limited. It is known that the compound exhibits antimicrobial and antifungal properties, which may vary with different dosages .
Metabolic Pathways
3,4-Dimethoxycinnamyl alcohol is involved in metabolic pathways related to lignin degradation. In Coriolus versicolor, the compound is metabolized to veratrylglycerol, which is further degraded to veratraldehyde and veratryl alcohol . These metabolic transformations are facilitated by lignin-degrading enzymes, highlighting the compound’s role in the ligninolytic pathway . The interactions with enzymes such as lignin peroxidase and manganese peroxidase are critical for the efficient breakdown of 3,4-Dimethoxycinnamyl alcohol and its subsequent metabolic utilization .
Transport and Distribution
The transport and distribution of 3,4-Dimethoxycinnamyl alcohol within cells and tissues are influenced by its interactions with specific transporters and binding proteins. In fungal cells, the compound is likely transported to sites of lignin degradation, where it interacts with lignin-degrading enzymes . The localization and accumulation of 3,4-Dimethoxycinnamyl alcohol in these regions are essential for its biochemical activity and metabolic transformation .
Subcellular Localization
The subcellular localization of 3,4-Dimethoxycinnamyl alcohol is primarily associated with compartments involved in lignin degradation. In fungal cells, the compound is localized to regions where lignin-degrading enzymes are active, such as the extracellular matrix and cell wall . This localization is facilitated by targeting signals and post-translational modifications that direct 3,4-Dimethoxycinnamyl alcohol to specific compartments, ensuring its effective participation in lignin degradation processes .
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40918-90-9, 18523-76-7 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


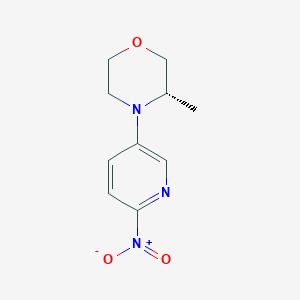

![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)
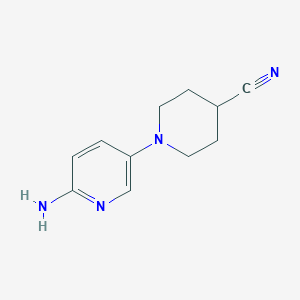
![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)
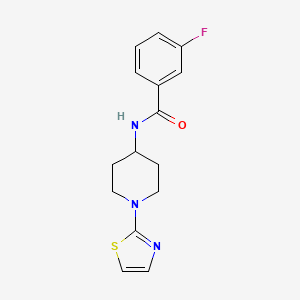

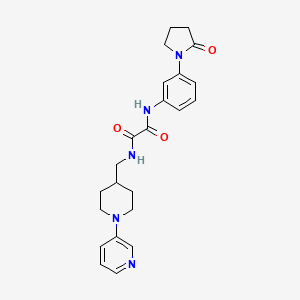

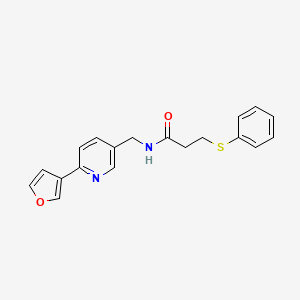
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)
